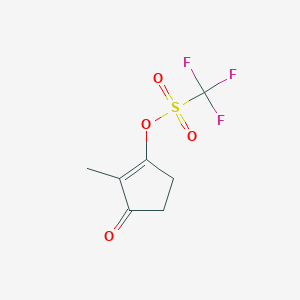

2-甲基-3-氧代环戊-1-烯-1-基三氟甲磺酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various related trifluoromethanesulfonate compounds and their properties, which can provide insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related trifluoromethanesulfonate compounds often involves oxidative addition reactions, as seen in the case of trifluoromethanesulfonamide with cycloalkadienes . Another approach is the chemo-enzymatic synthesis, which was used to create a chiral building block for polycyclic terpenoids . These methods suggest that the synthesis of 2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate could potentially be achieved through similar oxidative processes or by employing chemo-enzymatic strategies.

Molecular Structure Analysis

The molecular structure of methyl trifluoromethanesulfonate was investigated using gas electron diffraction and quantum chemical calculations, revealing a gauche conformation . This information can be extrapolated to suggest that 2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate may also exhibit specific conformational properties due to the presence of the trifluoromethanesulfonate group.

Chemical Reactions Analysis

Trifluoromethanesulfonate compounds are known to participate in various chemical reactions. For instance, trifluoromethanesulfonamide can add to cycloalkadienes under oxidative conditions , and trifluoromethanesulfonic acid can catalyze the isomerization of kinetic enol derivatives . These reactions demonstrate the reactivity of the trifluoromethanesulfonate moiety, which would likely influence the chemical behavior of 2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate in similar contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethanesulfonate derivatives can be quite diverse. For example, the self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide in solution indicates the potential for hydrogen bonding and dimer formation . Additionally, the formation of 3-methyl-1-adamantyl trifluoromethanesulfonate from a reaction with trifluoromethanesulfonic acid suggests that the trifluoromethanesulfonate group can confer stability to carbocations . These properties are important when considering the behavior of 2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate in various solvents and under different chemical conditions.

科学研究应用

气相结构分析

- 已使用气体电子衍射和量子化学计算研究了相关甲基三氟甲磺酸酯化合物的分子结构。这些研究有助于了解共价磺酸盐的构象性质 (Trautner 等人,1999).

化学反应中的催化剂

- 相关的化合物三氟甲磺酸镱在 N-甲苯磺酰亚胺与 α-甲基苯乙烯的亚胺烯反应中显示出作为催化剂的有效性,显着提高了反应产率 (Yamanaka、Nishida、Nakagawa,2000).

- 据报道,镧系元素三氟甲磺酸盐,如 Yb(OTf)3、Nd(OTf)3 和 Gd(OTf)3,是 1,2-环氧化物的氨解反应的高效催化剂,提供了一种合成 β-氨基醇的有利途径 (Chini 等人,1994).

化学合成和反应性

- 在合成中,已经制备了类似 3-甲基-2-丁烯-2-基三氟甲磺酸酯的乙烯基三氟甲磺酸酯,并将其用于各种化学反应,展示了这些化合物有机合成中的多功能性 (Stang、Dueber,2003).

- 已经描述了某些烷基(芳基)碘鎓三氟甲磺酸酯的晶体结构,包括与 2-甲基-3-氧代环戊-1-烯-1-基三氟甲磺酸酯在结构上相似的化合物,提供了对其几何性质和在合成中的潜在应用的见解 (Hinkle、McDonald,2002).

在分子化学中的应用

- 与 2-甲基-3-氧代环戊-1-烯-1-基三氟甲磺酸酯相关的化合物已用于各种分子化学应用中,包括形成稳定的离子及其开环的研究。这为开发新的化学实体提供了有价值的信息 (Kim 等人,2008).

高级化学研究

- 进一步的高级研究涉及研究相关化合物在溶液中的构象和自缔合,这对于了解它们的化学行为和潜在应用至关重要 (Sterkhova、Moskalik、Shainyan,2014).

属性

IUPAC Name |

(2-methyl-3-oxocyclopenten-1-yl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3O4S/c1-4-5(11)2-3-6(4)14-15(12,13)7(8,9)10/h2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNUYUHNVPIZKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC1=O)OS(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B3002242.png)

![6,6'-(piperazine-1,4-diyldimethanediyl)bis(2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one)](/img/structure/B3002244.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3002245.png)

![5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B3002246.png)

![2-[(2-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B3002252.png)

![N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3002254.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B3002256.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3002264.png)